N-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of N4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their fusion and subsequent functionalization. Common synthetic routes include:
Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of Pyridine Ring: Typically synthesized via cyclization reactions involving aldehydes and ammonia or amines.
Fusion of Rings: The pyrazole and pyridine rings are fused through condensation reactions, often involving catalysts and specific reaction conditions to ensure high yield and purity.
Functionalization: Introduction of substituents such as methyl and methoxy groups is carried out using reagents like methyl iodide and methoxybenzene under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance efficiency, scalability, and cost-effectiveness.
Chemical Reactions Analysis
N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N~4~-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazole Derivatives: Compounds with similar pyrazole structures but different substituents, which may exhibit different chemical and biological properties.
Pyridine Derivatives: Compounds with pyridine rings and various substituents, used in similar applications but with distinct characteristics.
The uniqueness of N4-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-6-(3-METHOXYPHENYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of pyrazole and pyridine rings, along with its unique substituents, which contribute to its diverse applications and potential benefits in various fields.
Properties
Molecular Formula |
C21H22N6O2 |
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Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-6-(3-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-12-19-16(21(28)24-18-11-22-26(3)13(18)2)10-17(23-20(19)27(4)25-12)14-7-6-8-15(9-14)29-5/h6-11H,1-5H3,(H,24,28) |
InChI Key |
DJLUVHHFFUPTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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